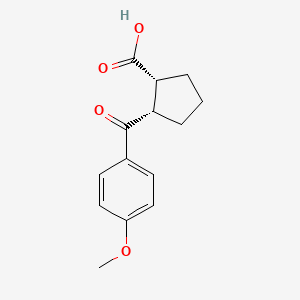

cis-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound represents a complex stereochemical arrangement featuring a cyclopentane ring as the central structural framework. The compound's systematic name, (1R,2S)-2-(4-methoxybenzoyl)cyclopentane-1-carboxylic acid, precisely defines its stereochemical configuration through the designation of absolute configuration at the two chiral centers. The cyclopentane ring adopts a characteristic envelope conformation, which provides the spatial arrangement necessary for the cis relationship between the substituents at positions 1 and 2.

The 4-methoxybenzoyl moiety occupies the 2-position of the cyclopentane ring, introducing an aromatic system that extends the conjugation and influences the overall molecular geometry. This aromatic substituent consists of a para-methoxybenzene ring connected through a carbonyl linkage, creating a ketone functional group that serves as an electron-withdrawing system. The methoxy group positioned at the para location of the benzene ring provides electron-donating characteristics through resonance effects, creating a balanced electronic environment within the aromatic system.

The carboxylic acid functional group at position 1 of the cyclopentane ring introduces hydrogen bonding capabilities and acidic properties to the molecular structure. The spatial arrangement between the carboxylic acid and the methoxybenzoyl groups defines the cis stereochemistry, where both substituents are oriented on the same face of the cyclopentane ring. This stereochemical relationship creates specific steric interactions and conformational preferences that distinguish this isomer from its trans counterpart.

| Structural Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C14H16O4 | |

| Molecular Weight | 248.27 g/mol | |

| Chemical Abstracts Service Number | 733740-08-4 | |

| International Union of Pure and Applied Chemistry Name | (1R,2S)-2-(4-methoxybenzoyl)cyclopentane-1-carboxylic acid | |

| Simplified Molecular Input Line Entry System Code | O=C([C@H]1C@@HCCC1)O |

Crystallographic Analysis and Conformational Studies

The crystallographic analysis of this compound reveals fundamental insights into its solid-state structure and intermolecular interactions. The compound crystallizes in a specific space group that accommodates the hydrogen bonding patterns characteristic of carboxylic acid dimers. These dimeric associations occur through the formation of cyclic hydrogen bonds between carboxylic acid functional groups from adjacent molecules, creating stable supramolecular assemblies in the crystal lattice.

The cyclopentane ring adopts an envelope conformation in the crystalline state, with one carbon atom displaced from the mean plane defined by the other four ring atoms. This conformational preference minimizes steric strain while maintaining the cis relationship between the substituents. The envelope conformation allows for optimal spatial arrangement of the bulky 4-methoxybenzoyl group and the carboxylic acid functionality, reducing unfavorable steric interactions that could destabilize the molecular structure.

Conformational studies indicate that the compound exhibits restricted rotation around the bond connecting the cyclopentane ring to the carbonyl carbon of the methoxybenzoyl group. This rotational barrier arises from steric hindrance between the aromatic ring and the cyclopentane framework, resulting in preferred conformational states that minimize energy. The methoxy group on the benzene ring can adopt different orientations relative to the plane of the aromatic system, with coplanar arrangements being energetically favored due to resonance stabilization.

The crystal packing arrangement demonstrates the formation of hydrogen-bonded chains extending along specific crystallographic directions. These chains are stabilized by intermolecular hydrogen bonds between the carboxylic acid groups and potentially involving the carbonyl oxygen of the methoxybenzoyl moiety as a hydrogen bond acceptor. The resulting three-dimensional network provides structural stability and influences the physical properties of the crystalline material.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive structural confirmation and detailed analysis of functional group behaviors. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns that confirm the molecular structure and stereochemical arrangement. In proton nuclear magnetic resonance spectra, the carboxylic acid proton appears as a characteristic singlet around 12 delta, exhibiting the typical downfield chemical shift associated with the acidic hydrogen.

The aromatic protons of the 4-methoxybenzene ring generate a characteristic splitting pattern in the aromatic region between 6.8 and 8.0 delta. The para-disubstituted benzene ring produces two distinct sets of signals corresponding to the protons ortho to the methoxy group and those ortho to the carbonyl substituent. The methoxy group appears as a sharp singlet around 3.8 delta, integrating for three protons and confirming the presence of the electron-donating substituent.

Infrared spectroscopy provides definitive identification of the functional groups present in the molecular structure. The carboxylic acid functionality exhibits two characteristic absorptions: a broad stretching vibration between 2500 and 3300 reciprocal centimeters corresponding to the hydrogen-bonded hydroxyl group, and a sharp carbonyl stretch around 1710 reciprocal centimeters indicative of the dimeric carboxylic acid arrangement. The ketone carbonyl of the methoxybenzoyl group appears at approximately 1680 reciprocal centimeters, shifted to lower frequency due to conjugation with the aromatic ring system.

The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1450 to 1600 reciprocal centimeters region, while the methoxy group contributes characteristic carbon-oxygen stretching absorptions around 1250 reciprocal centimeters. The cyclopentane ring generates aliphatic carbon-hydrogen stretching and bending vibrations in the expected regions, providing additional structural confirmation.

| Spectroscopic Technique | Key Observations | Diagnostic Value |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Carboxylic acid proton at 12 δ | Confirms acid functionality |

| Proton Nuclear Magnetic Resonance | Aromatic protons 6.8-8.0 δ | Verifies para-disubstituted benzene |

| Proton Nuclear Magnetic Resonance | Methoxy singlet at 3.8 δ | Identifies methoxy group |

| Infrared Spectroscopy | Broad stretch 2500-3300 cm⁻¹ | Hydrogen-bonded carboxylic acid |

| Infrared Spectroscopy | Carbonyl stretch 1710 cm⁻¹ | Dimeric carboxylic acid |

| Infrared Spectroscopy | Carbonyl stretch 1680 cm⁻¹ | Conjugated ketone |

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound's structure. The molecular ion peak appears at mass-to-charge ratio 248, corresponding to the calculated molecular weight. Characteristic fragmentation includes loss of the carboxylic acid group (mass 45) and formation of the 4-methoxybenzoyl cation (mass 135), which serves as a prominent base peak in the spectrum.

Comparative Analysis with Trans-Isomeric Counterparts

The comparative analysis between this compound and its trans-isomeric counterpart reveals significant differences in structural, physical, and chemical properties. The trans-isomer, systematically named trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid with Chemical Abstracts Service number 733740-84-6, exhibits the (1R,2R)-stereochemical configuration where the substituents occupy opposite faces of the cyclopentane ring.

The fundamental distinction between these stereoisomers lies in their three-dimensional spatial arrangements and resulting conformational preferences. While the cis-isomer maintains both substituents on the same face of the cyclopentane ring, creating specific steric interactions and hydrogen bonding opportunities, the trans-isomer distributes these groups to opposite faces, resulting in reduced steric strain but altered intermolecular interaction patterns.

Physical property comparisons demonstrate measurable differences between the isomeric forms. The predicted boiling point of the cis-isomer is 451.1 ± 35.0 degrees Celsius, while the trans-isomer exhibits slightly different thermal stability characteristics. The predicted density of the cis-isomer is 1.229 ± 0.06 grams per cubic centimeter, and the predicted acid dissociation constant (pKa) is 4.35 ± 0.40, indicating moderate acidity typical of substituted carboxylic acids.

Crystallographic analysis reveals distinct packing arrangements for the two stereoisomers. The cis-isomer forms hydrogen-bonded dimers through its carboxylic acid groups with specific geometric constraints imposed by the spatial arrangement of substituents. The trans-isomer, with its different stereochemical configuration, adopts alternative hydrogen bonding patterns and crystal packing motifs that reflect the reduced steric hindrance between the substituents.

Spectroscopic differentiation between the stereoisomers provides valuable analytical tools for their identification and quantification. Nuclear magnetic resonance spectroscopy shows subtle but measurable differences in chemical shifts and coupling patterns, particularly for the protons on the cyclopentane ring adjacent to the substituents. These differences arise from the distinct magnetic environments created by the different spatial arrangements of the functional groups.

| Property | Cis-Isomer | Trans-Isomer | Difference |

|---|---|---|---|

| Chemical Abstracts Service Number | 733740-08-4 | 733740-84-6 | Different registration |

| Stereochemical Configuration | (1R,2S) | (1R,2R) | Opposite at C-2 |

| Predicted Boiling Point | 451.1 ± 35.0°C | Similar range | Minimal difference |

| Predicted Density | 1.229 ± 0.06 g/cm³ | Comparable | Slight variation |

| Crystal Packing | Specific H-bonding | Alternative motifs | Distinct arrangements |

The reactivity profiles of the stereoisomeric pairs demonstrate how subtle structural differences can influence chemical behavior. The cis-isomer's spatial arrangement may favor certain intramolecular interactions or conformational states that affect its reactivity toward nucleophiles or electrophiles. The trans-isomer, with its different geometric constraints, may exhibit alternative reaction pathways or kinetic preferences in various chemical transformations.

Properties

IUPAC Name |

(1R,2S)-2-(4-methoxybenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-18-10-7-5-9(6-8-10)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFOISVYVQZJQU-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641309 | |

| Record name | (1R,2S)-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733740-08-4 | |

| Record name | (1R,2S)-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthesis Summary

| Step | Description | Key Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Reductive amination of 2-oxocyclopentane carboxylic acid ester with (S)-α-phenylethylamine | Azeotropic removal of water in toluene, reduction with NaBH4 in isobutyric acid at low temperature | Formation of amino ester intermediate with stereocontrol |

| 2 | Crystallization with (D)-dibenzoyl tartaric acid to resolve stereoisomers | Acetonitrile-water solvent system, repeated crystallization | Isolation of pure cis-amino ester salt |

| 3 | Hydrogenolysis of benzyl protecting groups | Pd/C catalyst under H2 atmosphere in methanol at 45 °C | Free amino acid obtained |

| 4 | Hydrolysis of ester to carboxylic acid | Heating in aqueous HCl at 70-80 °C | Formation of this compound |

This sequence is adapted from the synthesis of cis-2-aminocyclopentanecarboxylic acid stereoisomers, which share structural similarity and synthetic challenges with the target compound.

Industrial and Advanced Synthetic Considerations

- Continuous flow reactors can be employed to optimize reaction conditions, improve yields, and reduce environmental impact for large-scale synthesis.

- Use of Lewis acid catalysts and controlled temperature conditions is critical for regio- and stereoselectivity during Friedel-Crafts acylation.

- Advanced purification techniques such as chromatography and recrystallization with chiral resolving agents ensure high purity and stereochemical integrity.

Summary Data Table: Key Preparation Steps and Conditions

| Preparation Step | Methodology | Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| Cyclopentane ring formation | Cyclization of 4-(4-methoxybenzoyl)butanoic acid derivatives | Precursors with suitable leaving groups | Controlled temperature, solvents | Establishes ring framework |

| Methoxybenzoyl group introduction | Friedel-Crafts acylation | 4-Methoxybenzoyl chloride, AlCl3 | Anhydrous conditions, low temperature | Regioselective acylation |

| Carboxyl group installation | Carboxylation or ester hydrolysis | CO2 under pressure or acid/base hydrolysis | Elevated temperature/pressure or reflux | Converts ester to acid |

| Stereochemical resolution | Crystallization with chiral acids | Dibenzoyl tartaric acid derivatives | Repeated recrystallization in acetonitrile-water | Isolates cis-isomer |

| Final purification | Chromatography, recrystallization | Various solvents | Ambient to reflux | Ensures purity |

Research Findings and Analytical Insights

- The cis-isomer exhibits unique stereochemical and biological properties compared to the trans-isomer, necessitating precise synthetic control.

- NMR spectroscopy with chiral solvating agents can be used to assess enantiomeric purity and confirm stereochemistry.

- The methoxy group on the benzoyl ring can undergo further functionalization or oxidation under specific conditions, offering synthetic versatility.

- Recent Pd-catalyzed β,γ-dehydrogenation methods provide innovative pathways for functionalizing cyclopentane carboxylic acids, potentially applicable for late-stage modifications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of catalysts.

Major Products:

Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules.

- Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry:

- Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxybenzoyl group can play a key role in these interactions, influencing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic Acid (CAS: 733740-13-1)

- Molecular Formula : C₁₃H₁₃ClO₃

- Molar Mass : 252.69 g/mol

- Key Differences : The chlorine substituent at the 3-position introduces electron-withdrawing effects, increasing the compound’s acidity compared to the methoxy analog. This substitution may enhance metabolic stability but reduce solubility in polar solvents .

Target Compound (cis-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic Acid)

- Molecular Formula : C₁₄H₁₆O₄

- Molar Mass : 248.27 g/mol

Positional Isomerism: Meta vs. Para Substitution

cis-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic Acid (CAS: 732253-60-0)

- Molecular Formula : C₁₄H₁₆O₄

- Molar Mass : 248.27 g/mol

- Key Differences : The meta-methoxy group disrupts resonance effects, reducing electron donation to the benzoyl ring. This structural variation may alter dipole moments and intermolecular interactions compared to the para-isomer .

Functional Group Variations: Trifluoromethyl and Amino Derivatives

cis-3-[2-oxo-2-(4-Trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic Acid (CAS: 733740-47-1)

- Molecular Formula : C₁₅H₁₅F₃O₃

- Molar Mass : 300.27 g/mol

- Key Differences : The trifluoromethylphenyl group enhances lipophilicity and metabolic resistance due to fluorine’s electronegativity. However, the ethyl linker and ketone group introduce conformational flexibility absent in the target compound .

(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic Acid (CAS: 489446-85-7)

- Molecular Formula: C₁₂H₂₁NO₄

- Molar Mass : 243.30 g/mol

- Key Differences: The tert-butoxycarbonyl (Boc)-protected amino group adds steric bulk and alters solubility, making this derivative more suitable for peptide synthesis than the target compound .

Regioisomerism on the Cyclopentane Ring

cis-3-(4-Methoxybenzoyl)cyclopentane-1-carboxylic Acid (CAS: 732252-30-1)

- Molecular Formula : C₁₄H₁₆O₄

- Molar Mass : 248.27 g/mol

- Key Differences: The methoxybenzoyl group at the cis-3 position (vs.

Comparative Data Table

| Compound Name (CAS) | Molecular Formula | Molar Mass (g/mol) | Key Substituent(s) | Predicted Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| This compound (733740-08-4) | C₁₄H₁₆O₄ | 248.27 | 4-methoxybenzoyl (cis-2) | N/A | N/A |

| cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid (733740-13-1) | C₁₃H₁₃ClO₃ | 252.69 | 3-chlorobenzoyl (cis-2) | N/A | N/A |

| cis-3-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid (732252-30-1) | C₁₄H₁₆O₄ | 248.27 | 4-methoxybenzoyl (cis-3) | 451.1 ± 35.0 | 1.229 ± 0.06 |

| cis-3-[2-oxo-2-(4-Trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid (733740-47-1) | C₁₅H₁₅F₃O₃ | 300.27 | trifluoromethylphenyl, ketone | N/A | N/A |

Biological Activity

Cis-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid is a cyclopentane derivative characterized by a methoxybenzoyl group and a carboxylic acid functional group. Its molecular formula is C₁₄H₁₆O₄, with a molecular weight of approximately 248.27 g/mol. The compound's unique structure, particularly its chiral centers, suggests potential biological activities that warrant investigation.

Chemical Structure and Properties

The compound features a cyclopentane ring with the following notable characteristics:

| Property | Description |

|---|---|

| Molecular Formula | C₁₄H₁₆O₄ |

| Molecular Weight | 248.27 g/mol |

| Functional Groups | Methoxybenzoyl and carboxylic acid |

| Chirality | Exhibits chiral centers, influencing biological interactions |

The presence of both the methoxy and carboxylic acid groups may enhance its reactivity and interaction with biological targets, potentially leading to various pharmacological effects.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, preliminary studies indicate several potential activities:

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit microbial growth. Similar compounds often exhibit significant antimicrobial properties, suggesting that this compound may also show efficacy against various pathogens.

- Anti-inflammatory Properties : There is interest in the anti-inflammatory potential of this compound. Compounds with similar structural motifs have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.

- Pharmacological Applications : Due to its structural characteristics, this compound is being explored as a lead compound for drug development. Its unique properties may allow for the design of novel therapeutic agents targeting specific diseases.

The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The methoxybenzoyl group may enhance binding affinity and specificity, influencing downstream signaling pathways or metabolic processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing cis-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid, and how is stereochemical purity ensured?

- Methodology : The compound can be synthesized via esterification of 4-(4-methoxybenzoyl)butanoic acid derivatives under controlled conditions. For example, reactions at low temperatures (e.g., −8 °C using a NaCl/ice-water bath) minimize side reactions and improve yield . Stereochemical control is achieved using chiral catalysts or resolving agents, as demonstrated in analogous cyclopentane-carboxylic acid syntheses (e.g., (1S,3R)-cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid) .

Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?

- Methodology :

- ¹H NMR and LC-MS : Confirm molecular structure and detect impurities (e.g., regioisomers or stereoisomers) .

- HPLC with chiral columns : Assess enantiomeric purity, critical for studies requiring stereochemical precision .

- Melting point analysis : Cross-referenced with literature values (e.g., cyclopentane derivatives with methoxybenzoyl groups typically melt between 160–164 °C) .

Q. What are the optimal storage conditions to maintain the compound’s stability?

- Methodology : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the methoxybenzoyl group or cyclopentane ring oxidation . Pre-weighed aliquots in amber vials minimize repeated exposure to moisture .

Q. What preliminary biological activities have been reported for this compound?

- Methodology : The 4-methoxybenzoyl moiety is associated with soluble epoxide hydrolase (sEH) inhibition. In silico ADME predictions and enzyme assays (IC₅₀ values) are used to evaluate activity, with compound 12e (a structural analogue) showing IC₅₀ = 1.06 nM .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity, and how can enantiomeric discrepancies be resolved?

- Methodology :

- Comparative bioassays : Test cis vs. trans isomers to quantify activity differences (e.g., cis-configuration may enhance target binding due to spatial alignment) .

- Chiral resolution : Use preparative HPLC or enzymatic kinetic resolution to isolate enantiomers .

Q. What computational strategies are recommended to model the compound’s interaction with sEH?

- Methodology :

- Molecular docking : Simulate binding to sEH’s catalytic domain using software like AutoDock Vina, focusing on hydrogen bonding with Asp335 and hydrophobic interactions with the methoxybenzoyl group .

- MD simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories to identify critical binding residues .

Q. How can researchers address contradictions in reported synthetic yields or bioactivity data?

- Methodology :

- Batch analysis : Compare impurity profiles (via LC-MS) across synthetic batches to identify byproducts affecting yield or activity .

- Meta-analysis : Re-evaluate assay conditions (e.g., buffer pH, enzyme source) that may explain variability in IC₅₀ values .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.